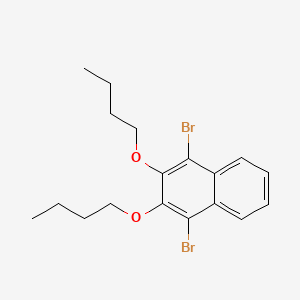
1,4-Dibromo-2,3-dibutoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2,3-dibutoxynaphthalene is an organic compound with the molecular formula C16H20Br2O2 It is a derivative of naphthalene, where two bromine atoms and two butoxy groups are substituted at the 1,4 and 2,3 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,3-dibutoxynaphthalene can be synthesized through a multi-step process involving the bromination and butoxylation of naphthalene derivatives. One common method involves the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting dibromonaphthalene is then subjected to a nucleophilic substitution reaction with butanol in the presence of a base like potassium carbonate to introduce the butoxy groups .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromo-2,3-dibutoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino-naphthalene derivatives, while oxidation can produce naphthoquinones .
Aplicaciones Científicas De Investigación
1,4-Dibromo-2,3-dibutoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicinal Chemistry: Research into potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of 1,4-dibromo-2,3-dibutoxynaphthalene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and butoxy groups can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into hydrophobic pockets of proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2,3-dimethoxynaphthalene: Similar structure but with methoxy groups instead of butoxy groups.
1,4-Dibromo-2,3-dihydroxynaphthalene: Contains hydroxyl groups, making it more hydrophilic.
1,4-Dibromo-2,3-difluoronaphthalene: Fluorine atoms replace the butoxy groups, altering its reactivity and applications.
Uniqueness
1,4-Dibromo-2,3-dibutoxynaphthalene is unique due to its specific combination of bromine and butoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific electronic or steric effects .
Propiedades
Número CAS |
918332-78-2 |
|---|---|
Fórmula molecular |
C18H22Br2O2 |
Peso molecular |
430.2 g/mol |
Nombre IUPAC |
1,4-dibromo-2,3-dibutoxynaphthalene |
InChI |
InChI=1S/C18H22Br2O2/c1-3-5-11-21-17-15(19)13-9-7-8-10-14(13)16(20)18(17)22-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
Clave InChI |
WNDFIABXRGVGOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C2=CC=CC=C2C(=C1OCCCC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-fluoro-1-[(pyrazin-2-yl)methyl]-1h-indole-2-carboxylate](/img/structure/B12623342.png)
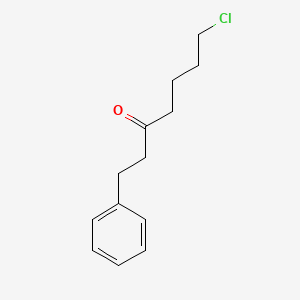
![N-[3-Fluoro-4-(pent-4-enoyl)phenyl]pyridine-2-carboxamide](/img/structure/B12623351.png)
![1-Propanol, 2-[ethyl[[5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-3-isothiazolyl]methyl]amino]-2-methyl-](/img/structure/B12623366.png)
![(11S,12R,16S)-11-(3,4-dimethoxybenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12623368.png)

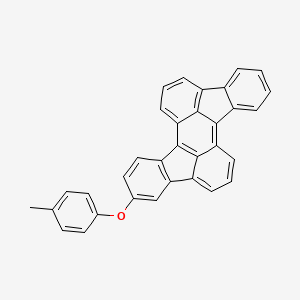
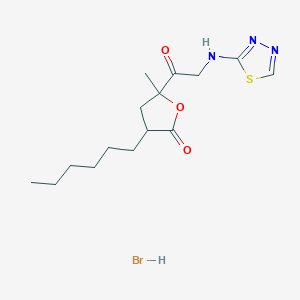
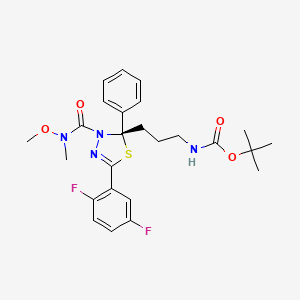


![4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623428.png)
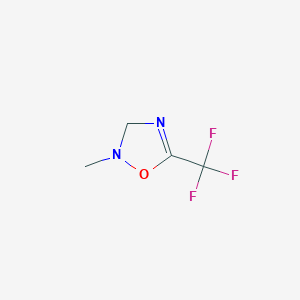
![2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12623431.png)
